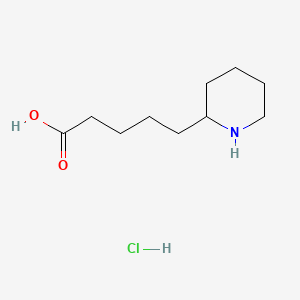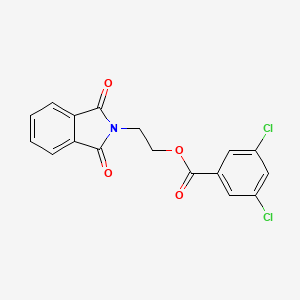
3-(5-Bromo-2-methoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methoxybenzyl)piperidine is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzene ring, which is further linked to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-methoxybenzyl)piperidine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl chloride, undergoes bromination to introduce the bromo group at the 5-position of the benzene ring.
Piperidine Attachment: The brominated compound is then reacted with piperidine under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Bromo-2-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group.
Substitution: Substitution reactions can occur at the bromo or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Bromo derivatives can be converted to corresponding aldehydes or ketones.
Reduction Products: The bromo group can be reduced to form a hydrogen atom.
Substitution Products: Various substituted benzene derivatives can be obtained.
Applications De Recherche Scientifique
3-(5-Bromo-2-methoxybenzyl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(5-Bromo-2-methoxybenzyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
Comparaison Avec Des Composés Similaires
3-(4-Bromo-2-methoxybenzyl)piperidine: Similar structure with the bromo group at a different position on the benzene ring.
3-(5-Bromo-2-hydroxybenzyl)piperidine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: 3-(5-Bromo-2-methoxybenzyl)piperidine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H18BrNO |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
3-[(5-bromo-2-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |
Clé InChI |
SBXXZJCEGPPZRA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)







![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)





